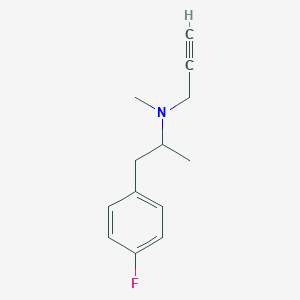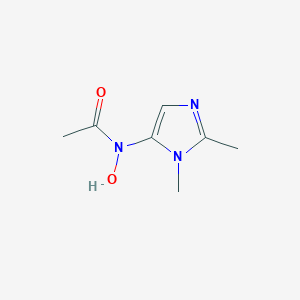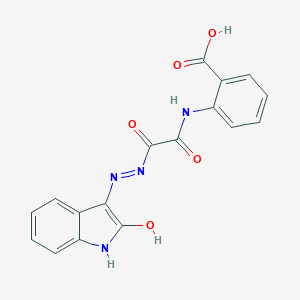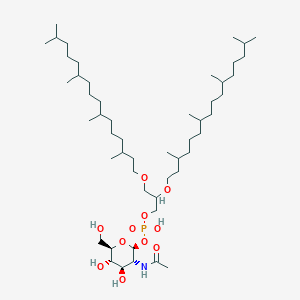
2,3-Di-O-phytanyl-1-(phosphoryl-2-acetamido-2-deoxyglucopyranosyl)glycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Di-O-phytanyl-1-(phosphoryl-2-acetamido-2-deoxyglucopyranosyl)glycerol, also known as archaeal lipid, is a unique lipid molecule that is found in the cell membranes of archaea, a group of microorganisms that thrive in extreme environments. This molecule has gained significant attention in scientific research due to its unique structure and properties.
Mechanism Of Action
The mechanism of action of 2,3-Di-O-phytanyl-1-(phosphoryl-2-acetamido-2-deoxyglucopyranosyl)glycerol is not yet fully understood. However, it is known that this molecule plays a crucial role in maintaining the fluidity and stability of 2,3-Di-O-phytanyl-1-(phosphoryl-2-acetamido-2-deoxyglucopyranosyl)glycerol cell membranes. The unique structure of this lipid molecule, which includes a branched phytanyl chain and a phosphorylated sugar head group, allows it to interact with other lipid molecules in the cell membrane and maintain its structural integrity.
Biochemical And Physiological Effects
2,3-Di-O-phytanyl-1-(phosphoryl-2-acetamido-2-deoxyglucopyranosyl)glycerol has several biochemical and physiological effects. It has been shown to enhance the stability and fluidity of cell membranes, which can improve the efficiency of various cellular processes. Additionally, this molecule has been found to have antioxidant properties, which can protect cells from oxidative stress and damage.
Advantages And Limitations For Lab Experiments
The use of 2,3-Di-O-phytanyl-1-(phosphoryl-2-acetamido-2-deoxyglucopyranosyl)glycerol in lab experiments has several advantages and limitations. One of the main advantages is its unique structure and properties, which make it an ideal candidate for studying 2,3-Di-O-phytanyl-1-(phosphoryl-2-acetamido-2-deoxyglucopyranosyl)glycerol cell membranes and their adaptation to extreme environments. However, the isolation and purification of this molecule from archaea cell membranes can be a challenging and time-consuming process, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 2,3-Di-O-phytanyl-1-(phosphoryl-2-acetamido-2-deoxyglucopyranosyl)glycerol. One area of research is in the development of synthetic methods for producing this molecule in the laboratory, which can facilitate further studies on its properties and potential applications. Additionally, further research is needed to fully understand the mechanism of action of this molecule and its role in maintaining the structural integrity of 2,3-Di-O-phytanyl-1-(phosphoryl-2-acetamido-2-deoxyglucopyranosyl)glycerol cell membranes. Finally, the potential applications of this molecule in various fields, including biotechnology and medicine, should be explored further.
Synthesis Methods
The synthesis of 2,3-Di-O-phytanyl-1-(phosphoryl-2-acetamido-2-deoxyglucopyranosyl)glycerol is a complex process that involves several steps. The most common method of synthesis involves the isolation of the lipid molecule from archaea cell membranes, followed by purification and characterization. However, recent advancements in synthetic chemistry have enabled the production of this molecule in the laboratory, which has facilitated further research.
Scientific Research Applications
2,3-Di-O-phytanyl-1-(phosphoryl-2-acetamido-2-deoxyglucopyranosyl)glycerol has been extensively studied for its unique properties and potential applications in various fields of research. One of the most significant areas of research is in the study of 2,3-Di-O-phytanyl-1-(phosphoryl-2-acetamido-2-deoxyglucopyranosyl)glycerol cell membranes and their adaptation to extreme environments. This lipid molecule plays a crucial role in maintaining the structural integrity of 2,3-Di-O-phytanyl-1-(phosphoryl-2-acetamido-2-deoxyglucopyranosyl)glycerol cell membranes, which allows these microorganisms to survive in extreme conditions such as high temperatures, high pressures, and acidic environments.
properties
CAS RN |
105481-55-8 |
|---|---|
Product Name |
2,3-Di-O-phytanyl-1-(phosphoryl-2-acetamido-2-deoxyglucopyranosyl)glycerol |
Molecular Formula |
C51H102NO11P |
Molecular Weight |
936.3 g/mol |
IUPAC Name |
[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] 2,3-bis(3,7,11,15-tetramethylhexadecoxy)propyl hydrogen phosphate |
InChI |
InChI=1S/C51H102NO11P/c1-37(2)18-12-20-39(5)22-14-24-41(7)26-16-28-43(9)30-32-59-35-46(36-61-64(57,58)63-51-48(52-45(11)54)50(56)49(55)47(34-53)62-51)60-33-31-44(10)29-17-27-42(8)25-15-23-40(6)21-13-19-38(3)4/h37-44,46-51,53,55-56H,12-36H2,1-11H3,(H,52,54)(H,57,58)/t39?,40?,41?,42?,43?,44?,46?,47-,48-,49-,50-,51+/m1/s1 |
InChI Key |
WNWOOHUDLPZBOL-RTRJGHHGSA-N |
Isomeric SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)(O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)(O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)(O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
synonyms |
2,3-di-O-phytanyl-1-(phosphoryl-2-acetamido-2-deoxyglucopyranosyl)glycerol N-acetylglucosamine 1-phosphate 2,3-diphytanyl glycerol diethe |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



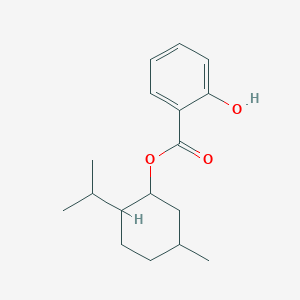
![Disodium 4,4'-[[2,4-dihydroxy-5-(hydroxymethyl)-1,3-phenylene]bis(azo)]bisnaphthalene-1-sulphonate](/img/structure/B11176.png)
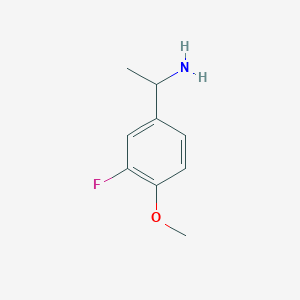
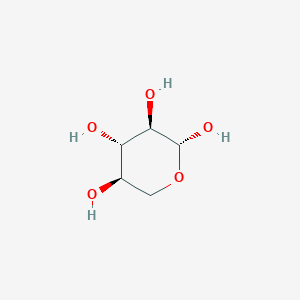
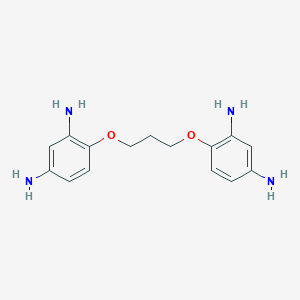

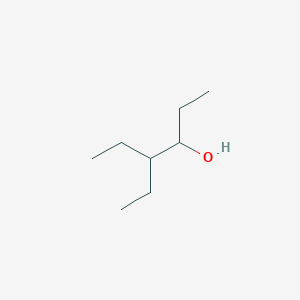
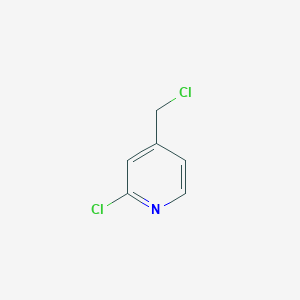
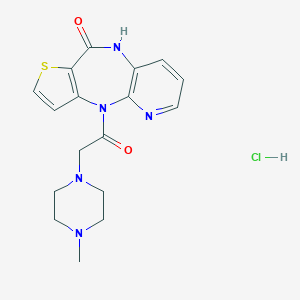
![hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one](/img/structure/B11198.png)
